

Application Notes and Protocols for the Extraction of Strombine from Muscle Tissue

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Compound of Interest

Compound Name: *Strombine*

Cat. No.: *B12723367*

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Introduction

Strombine, an opine amino acid derivative, is a metabolite found in the muscle tissues of various marine invertebrates, particularly mollusks. It is implicated in anaerobic metabolism, functioning as a temporary reservoir for glycolytic end products. The extraction and quantification of **strombine** are crucial for studying metabolic pathways under hypoxic conditions, investigating its potential as a biomarker, and exploring its pharmacological properties. These application notes provide a comprehensive protocol for the extraction, purification, and quantification of **strombine** from muscle tissue.

Physicochemical Properties of Strombine

A clear understanding of **strombine**'s properties is essential for developing effective extraction and analysis protocols.

Property	Value	Reference
Molecular Formula	C ₅ H ₉ NO ₄	[1]
Molecular Weight	147.13 g/mol	[1]
IUPAC Name	(2S)-2-(carboxymethylamino)propanoic acid	[1]
Synonyms	N-(carboxymethyl)-L-alanine, 2-methyliminodiacetic acid	[1]
Description	An L-alanine derivative where one amino hydrogen is replaced by a carboxymethyl group. It is a marine and animal metabolite.	[1]

Experimental Protocols

I. Strombine Extraction from Muscle Tissue

This protocol details the extraction of **strombine** from invertebrate muscle tissue using perchloric acid (PCA) precipitation, a method effective for deproteinizing samples for the analysis of small, water-soluble metabolites.[2][3]

Materials:

- Muscle tissue (fresh or frozen at -80°C)
- Liquid nitrogen
- Perchloric acid (PCA), ice-cold (e.g., 6% v/v or to achieve a final concentration of 1 M)
- Potassium hydroxide (KOH), 2 M, ice-cold
- pH indicator strips
- Mortar and pestle or mechanical homogenizer

- Refrigerated centrifuge
- Microcentrifuge tubes

Procedure:

- Sample Preparation:
 - Excise muscle tissue and immediately freeze in liquid nitrogen to halt metabolic activity.
 - Weigh the frozen tissue (typically 100-500 mg).
 - Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.
- Deproteinization with Perchloric Acid:
 - Transfer the powdered tissue to a pre-chilled microcentrifuge tube.
 - Add a volume of ice-cold PCA to achieve a final concentration of approximately 1 M. A common starting point is to add 5 volumes of 6% PCA to the tissue weight (e.g., 500 μ L for 100 mg of tissue).
 - Vortex the mixture thoroughly to ensure complete homogenization.
 - Incubate the homogenate on ice for 10-15 minutes to allow for protein precipitation.[\[2\]](#)
- Centrifugation:
 - Centrifuge the homogenate at 10,000-15,000 x g for 10-15 minutes at 4°C.
 - Carefully collect the supernatant, which contains the acid-soluble metabolites, including **strombine**. Avoid disturbing the protein pellet.
- Neutralization:
 - Transfer the supernatant to a new, pre-chilled microcentrifuge tube.
 - Slowly add ice-cold 2 M KOH dropwise while vortexing gently to neutralize the extract.

- Monitor the pH using indicator strips, aiming for a final pH between 6.5 and 7.5.[4]
- The addition of KOH will precipitate potassium perchlorate.
- Final Clarification:
 - Incubate the neutralized extract on ice for 10 minutes to ensure complete precipitation of potassium perchlorate.
 - Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate.
 - Collect the final supernatant, which is the **strombine**-containing extract ready for analysis.

II. Quantification of Strombine by High-Performance Liquid Chromatography (HPLC)

Cation-exchange HPLC is a robust method for the separation and quantification of **strombine** and other opines.

Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a pump, autosampler, column oven, and detector.
- Column: A strong cation-exchange column, such as a PolySULFOETHYL A™ column or similar, is often used for amino acid and related compound analysis.
- Mobile Phase: A gradient of two phosphate buffers with differing pH and ionic strength is typically employed. For example:
 - Eluent A: 50 mM Sodium Phosphate, pH 3.2
 - Eluent B: 50 mM Sodium Phosphate with 1 M KCl, pH 3.2
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C

- Injection Volume: 10-20 μ L
- Detection:
 - UV Detection: 210 nm.
 - Fluorometric Detection (with post-column derivatization): For increased sensitivity, post-column derivatization with o-phthaldialdehyde (OPA) and sodium hypochlorite can be used, with excitation at 340 nm and emission at 455 nm.[5]

Procedure:

- Standard Preparation: Prepare a series of **strombine** standards of known concentrations in the same buffer as the final extract to generate a calibration curve.
- Sample Analysis: Inject the prepared muscle extract onto the HPLC system.
- Data Analysis: Identify the **strombine** peak based on the retention time of the standard. Quantify the amount of **strombine** in the sample by comparing the peak area to the calibration curve.

Data Presentation

Quantitative analysis of **strombine** can provide insights into the metabolic state of the muscle tissue. The concentration of **strombine** can vary significantly depending on the species and the physiological conditions (e.g., normoxia vs. anoxia).

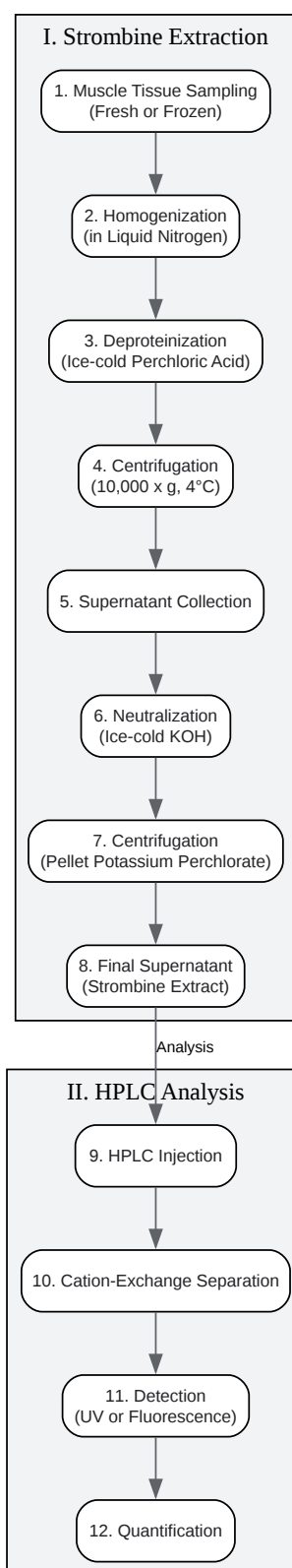
Table 1: Representative **Strombine** Concentrations in Marine Invertebrate Muscle

Species	Muscle Type	Condition	Strombine Concentration (μmol/g wet weight)	Reference
Mytilus edulis (Blue Mussel)	Adductor	Anoxia (24h)	> 5.0	[6]
Arenicola marina (Lugworm)	Body Wall	Post-activity	Present	[6]
Crassostrea angulata (Oyster)	Adductor	Anoxia (24h)	Present	[6]
Nucula nitida (Nut Clam)	Foot	Anoxia (24h)	Present	[6]

Note: "Present" indicates that **strombine** was detected, but a specific concentration was not provided in the abstract.

Visualizations

Experimental Workflow for Strombine Extraction and Analysis

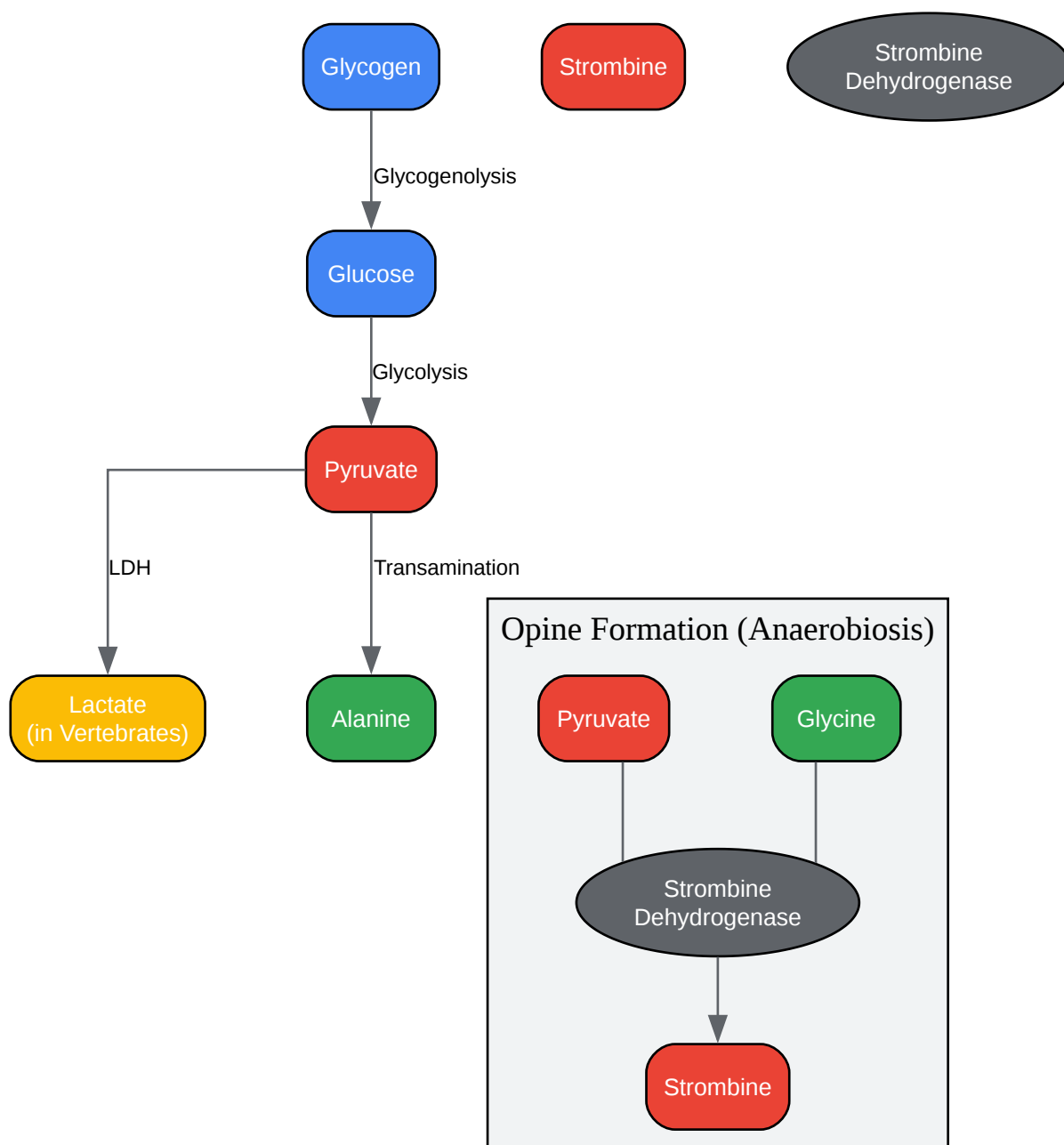


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Caption: Workflow for **strombine** extraction and HPLC analysis.

Putative Role of Strombine in Anaerobic Metabolism

While a specific signaling pathway involving **strombine** has not been elucidated, its role in anaerobic metabolism is well-established. The following diagram illustrates the context of its formation.



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Caption: Formation of **strombine** during anaerobic metabolism.

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